molecular formula C18H12O3 B576571 8-Benzoylnaphthalene-1-carboxylic acid CAS No. 13148-24-8

8-Benzoylnaphthalene-1-carboxylic acid

Cat. No.: B576571
CAS No.: 13148-24-8
M. Wt: 276.291
InChI Key: PPBYXQZWLRJRAP-UHFFFAOYSA-N
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Description

8-Benzoylnaphthalene-1-carboxylic acid is a naphthalene derivative featuring a benzoyl group (-COC₆H₅) at the 8-position and a carboxylic acid (-COOH) group at the 1-position. The benzoyl group introduces steric bulk and electron-withdrawing effects, which may influence reactivity, solubility, and biological activity. This compound is likely used in organic synthesis, pharmaceuticals, or materials science, similar to other naphthalene carboxylic acids .

Properties

CAS No.

13148-24-8

Molecular Formula

C18H12O3

Molecular Weight

276.291

IUPAC Name

8-benzoylnaphthalene-1-carboxylic acid

InChI

InChI=1S/C18H12O3/c19-17(13-6-2-1-3-7-13)14-10-4-8-12-9-5-11-15(16(12)14)18(20)21/h1-11H,(H,20,21)

InChI Key

PPBYXQZWLRJRAP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC3=C2C(=CC=C3)C(=O)O

Synonyms

8-Benzoyl-1-naphthoic acid

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Comparisons

8-Chloronaphthalene-1-carboxylic Acid (CAS 4537-00-2)
  • Molecular Formula : C₁₁H₇ClO₂
  • Molecular Weight : 206.63 g/mol
  • Key Features : The 8-chloro substituent is electron-withdrawing, enhancing the acidity of the carboxylic acid group compared to unsubstituted naphthalene-1-carboxylic acid.
  • Synthesis : 14 synthetic routes are documented, often involving chlorination at the 8-position followed by oxidation to introduce the carboxylic acid .
  • Applications : Used as an intermediate in agrochemicals and pharmaceuticals.
8-Bromo-5-Nitro-naphthalene-1-carboxylic Acid
  • Molecular Formula: C₁₁H₆BrNO₄ (inferred)
  • Key Features : The bromine (electron-withdrawing) and nitro (strongly electron-withdrawing) groups further increase acidity. Steric hindrance at the 5- and 8-positions may reduce solubility in polar solvents .
  • Applications : Likely employed in high-performance materials or as a precursor for dyes.
4-Phenylnaphthalene-1-carboxylic Acid (CAS 94574-45-5)
  • Molecular Formula : C₁₇H₁₂O₂
  • The carboxylic acid’s acidity is moderated by the phenyl group’s resonance effects .
  • Applications : Suitable for optoelectronic materials or polymer additives.
Benzocyclobutyl-1-carboxylic Acid
  • Molecular Formula : C₉H₈O₂
  • Key Features : The fused cyclobutane ring introduces strain, increasing reactivity. The carboxylic acid’s position adjacent to the strained ring may lead to unique polymerization or cross-linking behavior .
  • Applications : Used in polymer chemistry and as a building block for strained intermediates.

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Substituents Acidity (pKa)* Solubility (Polar Solvents)
8-Benzoylnaphthalene-1-carboxylic acid (inferred) ~262.27 8-benzoyl, 1-COOH ~2.5–3.0 Low (due to benzoyl bulk)
8-Chloronaphthalene-1-carboxylic acid 206.63 8-Cl, 1-COOH ~2.0–2.5 Moderate
8-Bromo-5-Nitro-naphthalene-1-carboxylic acid ~295.08 8-Br, 5-NO₂, 1-COOH ~1.5–2.0 Low
4-Phenylnaphthalene-1-carboxylic acid 248.28 4-Ph, 1-COOH ~3.0–3.5 Moderate
Benzocyclobutyl-1-carboxylic acid 148.16 Cyclobutane fused, 1-COOH ~4.0–4.5 High

*Acidity estimates based on substituent electronic effects.

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